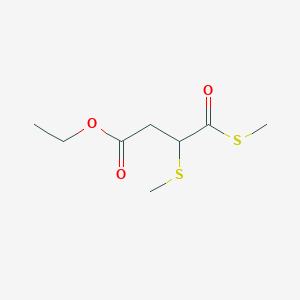
Ethyl 3,4-bis(methylsulfanyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,4-bis(methylsulfanyl)-4-oxobutanoate is an organic compound characterized by the presence of two methylsulfanyl groups and a keto group on a butanoate ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-bis(methylsulfanyl)-4-oxobutanoate typically involves the condensation of ethyl acetoacetate with methylthiol in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic substitution to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-bis(methylsulfanyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Substituted esters.
Scientific Research Applications
Ethyl 3,4-bis(methylsulfanyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 3,4-bis(methylsulfanyl)-4-oxobutanoate exerts its effects involves interactions with various molecular targets. The methylsulfanyl groups can participate in redox reactions, while the keto and ester groups can form hydrogen bonds and interact with active sites of enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-dimethyl-4-oxobutanoate: Lacks the sulfur atoms, making it less reactive in redox reactions.
Ethyl 3,4-bis(ethylsulfanyl)-4-oxobutanoate: Contains ethylsulfanyl groups instead of methylsulfanyl, which can affect its steric and electronic properties.
Ethyl 3,4-bis(methylsulfanyl)-4-hydroxybutanoate:
Uniqueness
Ethyl 3,4-bis(methylsulfanyl)-4-oxobutanoate is unique due to the presence of both methylsulfanyl and keto groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
62674-27-5 |
|---|---|
Molecular Formula |
C8H14O3S2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
ethyl 3,4-bis(methylsulfanyl)-4-oxobutanoate |
InChI |
InChI=1S/C8H14O3S2/c1-4-11-7(9)5-6(12-2)8(10)13-3/h6H,4-5H2,1-3H3 |
InChI Key |
MWZFCNUTJFJZBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















